molecular formula C7H14O5 B072737 Methyl alpha-D-fucopyranoside CAS No. 1128-40-1

Methyl alpha-D-fucopyranoside

Cat. No.: B072737
CAS No.: 1128-40-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-PZRMXXKTSA-N
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Description

Methyl alpha-D-fucopyranoside is a methylated derivative of the sugar fucose. It is a monosaccharide with the molecular formula C7H14O5 and a molecular weight of 178.19 g/mol . This compound is often used in biochemical research due to its structural similarity to other sugars and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-D-fucopyranoside can be synthesized through the methylation of alpha-D-fucose. The process typically involves the reaction of alpha-D-fucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-D-fucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl alpha-D-fucopyranoside has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl alpha-D-mannopyranoside
  • Methyl alpha-D-galactopyranoside

Comparison: Methyl alpha-D-fucopyranoside is unique due to its deoxy structure, which lacks a hydroxyl group at the sixth carbon position. This structural difference imparts distinct chemical and biological properties compared to other methylated sugars. For instance, methyl alpha-D-glucopyranoside and methyl alpha-D-mannopyranoside have hydroxyl groups at the sixth carbon, which affects their reactivity and interaction with enzymes .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450023
Record name methyl alpha-d-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-40-1
Record name Methyl alpha-D-fucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl alpha-d-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL .ALPHA.-D-FUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl alpha-D-fucopyranoside

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